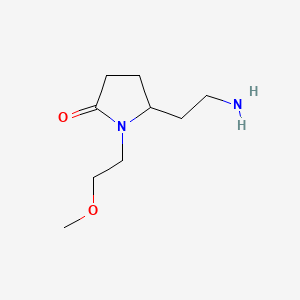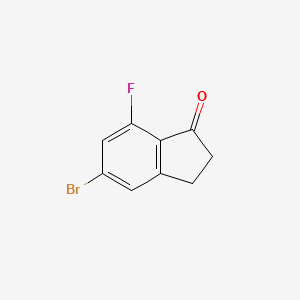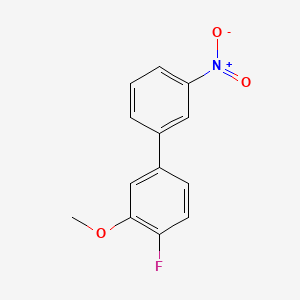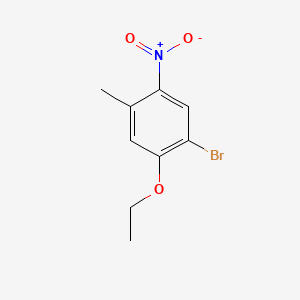
1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Solar Cells Improvement : A study by Fu et al. (2015) demonstrates the use of a similar compound, 1-Bromo-4-Nitrobenzene, as a fluorescent inhibitor in the active layer of polymer solar cells. This addition significantly improves the power conversion efficiency (PCE) of the solar cells by over 57% compared to reference cells without the compound. The improvement is attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface (Fu et al., 2015).
Anisotropic Displacement Parameters Study : Mroz et al. (2020) investigated anisotropic displacement parameters in isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene, where halogen was either chloro or bromo. This study contributes to the understanding of the structural complexities of such compounds (Mroz et al., 2020).
NMR Spectra Analysis : Research by Beltrame et al. (1975) on the NMR spectra of 1-bromo-4-nitrobenzene and its derivatives revealed interesting insights into chemical shifts and coupling constants. This study is significant for understanding the molecular structure and electronic environment in such compounds (Beltrame et al., 1975).
Solvent Reactivity Influence : A study by Hertog and Jouwersma (1953) explored the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia, highlighting how solvent polarity affects substitution processes. This is relevant for understanding the reactions of similar compounds in different solvent environments (Hertog & Jouwersma, 1953).
Ionic Liquid Reactivity : Ernst et al. (2013) showed that radical anions of 1-bromo-4-nitrobenzene are highly reactive in certain ionic liquids. This research is significant for the application of ionic liquids in promoting the reactivity of similar compounds (Ernst et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving aromatic compounds . The electrophilic aromatic substitution reaction alters the structure of the benzene ring, which can have downstream effects on other biochemical pathways that involve aromatic compounds .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular properties of the compound, potentially altering its reactivity, stability, and interactions with other molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene. For instance, conditions such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reaction .
Eigenschaften
IUPAC Name |
1-bromo-2-ethoxy-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9-4-6(2)8(11(12)13)5-7(9)10/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBXILXQAWFPCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

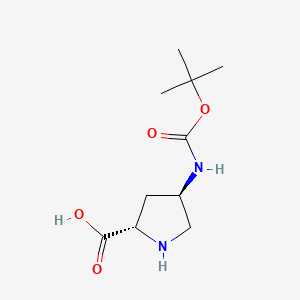
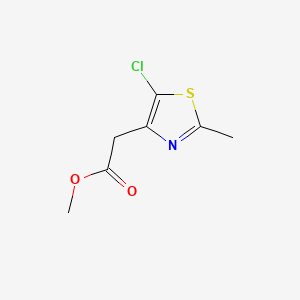
![Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B572189.png)

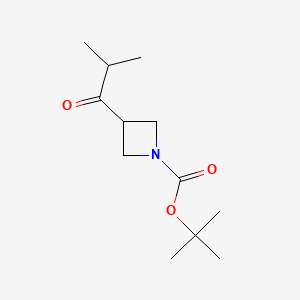
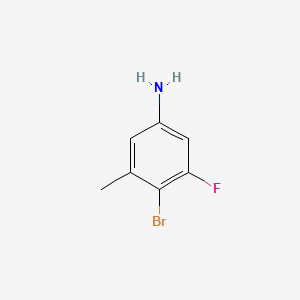
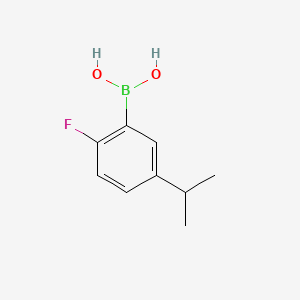
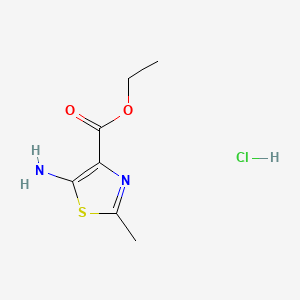
![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)

